A Technical Guide to 4-tert-butylpyrimidine (CAS 3438-47-9): Properties, Potential, and Perspectives
A Technical Guide to 4-tert-butylpyrimidine (CAS 3438-47-9): Properties, Potential, and Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of immense interest in medicinal chemistry and materials science.[1][2] The pyrimidine core is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, with numerous approved drugs incorporating this motif for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[4][5] This guide provides a comprehensive overview of the known properties of 4-tert-butylpyrimidine, while also candidly addressing the current gaps in its experimental data, thereby highlighting opportunities for future research.
Compound Identification and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | 4-tert-butylpyrimidine | PubChem[6] |
| CAS Number | 3438-47-9 | PubChem[6] |
| Molecular Formula | C₈H₁₂N₂ | PubChem[6] |
| Molecular Weight | 136.19 g/mol | PubChem[6] |
| Canonical SMILES | CC(C)(C)C1=NC=NC=C1 | PubChem[6] |
| InChI Key | MFTBXLQLZDEFDK-UHFFFAOYSA-N | PubChem[6] |
| Computed Property | Value | Source |
| XLogP3 | 1.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Exact Mass | 136.100048391 | PubChem[6] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[6] |
| Heavy Atom Count | 10 | PubChem[6] |
The Pyrimidine Core: A Cornerstone in Research and Development
The pyrimidine ring system is a vital pharmacophore in modern drug discovery.[7] Its prevalence in approved therapeutics stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its utility as a bioisostere for other aromatic systems like the phenyl ring. The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[1]
Caption: The diverse applications of the pyrimidine core in medicinal chemistry.
Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to:
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Anticancer: As kinase inhibitors and DNA synthesis inhibitors.[5][7]
-
Antimicrobial: Exhibiting both antibacterial and antifungal properties.[9][10]
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Anti-inflammatory: Modulating various inflammatory pathways.[2][8]
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Central Nervous System (CNS) agents: Acting as anticonvulsants and antidepressants.[1]
The tert-butyl group on the 4-position of 4-tert-butylpyrimidine is a bulky, lipophilic substituent that can significantly influence the molecule's properties. It can provide steric hindrance, affecting how the molecule interacts with biological targets, and it can increase the compound's solubility in nonpolar environments.
Theoretical Reactivity and Synthesis Considerations
The chemical reactivity of the pyrimidine ring is characterized by its π-deficient nature, a result of the two electronegative nitrogen atoms.[3] This electronic characteristic makes the pyrimidine ring generally resistant to electrophilic aromatic substitution, which, if it occurs, is favored at the C-5 position.[3][11] Conversely, the ring is activated towards nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions.[12]
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. Common strategies often involve the condensation of a three-carbon unit with a compound containing an amidine moiety.[3][13] Other notable methods include the Biginelli reaction and various multi-component reactions that allow for the construction of the pyrimidine core with diverse substitution patterns.[3] While a specific, validated synthetic protocol for 4-tert-butylpyrimidine is not readily found in the surveyed literature, its synthesis could likely be achieved through established pyrimidine synthesis methodologies.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 4-Tert-butylpyrimidine | C8H12N2 | CID 11480473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. scispace.com [scispace.com]
